molecular formula C17H13BrN2O2 B2762558 3-(3-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 882152-38-7

3-(3-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2762558
CAS No.: 882152-38-7
M. Wt: 357.207
InChI Key: UNXHMKUOOCPCLK-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 882152-38-7) is a high-purity brominated pyrazole-carboxylic acid building block designed for research applications, including pharmaceutical development and chemical synthesis . The compound features a bromine atom on the 3-phenyl ring and an ortho-methyl substituted phenyl group on the pyrazole nitrogen, offering distinct steric and electronic properties for structure-activity relationship (SAR) studies and molecular design . With a molecular formula of C17H13BrN2O2 and a molecular weight of 357.21 g/mol, it serves as a versatile precursor for constructing more complex molecules via its reactive carboxylic acid moiety, potentially targeting a range of biological processes . This product is labeled with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle this material with appropriate personal protective equipment (PPE), including protective gloves and eye/face protection, and ensure use in a well-ventilated area . This chemical is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-bromophenyl)-2-(2-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-11-5-2-3-8-15(11)20-16(17(21)22)10-14(19-20)12-6-4-7-13(18)9-12/h2-10H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXHMKUOOCPCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate bromophenyl and methylphenyl groups.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the oxidation of an aldehyde or the hydrolysis of an ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing flow microreactor systems to enhance efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromophenyl group can yield various substituted pyrazoles, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(3-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent functionalization. Various methods have been developed for synthesizing pyrazole derivatives, including:

  • Condensation Reactions : Utilizing hydrazines and carbonyl compounds to form the pyrazole core.
  • Electrophilic Substitution : Introducing substituents such as bromine onto the aromatic rings through electrophilic aromatic substitution reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds.

Biological Activities

Research has indicated that this compound exhibits several biological activities, making it a candidate for pharmaceutical applications:

  • Antimicrobial Properties : Studies have shown that pyrazole derivatives can possess significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this compound have been tested for their efficacy against pathogens using methods like agar diffusion assays .
  • Anticancer Activity : Pyrazole derivatives are being investigated for their potential as anticancer agents. Their ability to inhibit specific enzymes involved in cancer cell proliferation is a focus area. Some studies suggest that modifications in the pyrazole structure can enhance cytotoxicity against cancer cell lines .
  • Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines .

Case Studies

Several studies highlight the applications of pyrazole derivatives, including:

  • Antimicrobial Study : A recent study evaluated the antimicrobial activity of various pyrazole derivatives, including those structurally related to this compound. Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential use in antibiotic development .
  • Anticancer Research : In vitro studies on modified pyrazoles demonstrated significant inhibition of tumor growth in various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, indicating a pathway for developing new anticancer therapies .
  • Anti-inflammatory Applications : Research has indicated that certain pyrazole compounds can inhibit key inflammatory pathways, providing a basis for their use in treating chronic inflammatory diseases. This was supported by in vivo models showing reduced inflammation markers following treatment with pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Position 1 Substitutions
  • 1-Methyl vs. 2-Methylphenyl :
    • 3-(3-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 93618-35-0) replaces the 2-methylphenyl group with a methyl group. This simplification reduces steric hindrance but may decrease aromatic π-π interactions critical for target binding .
    • Impact : The 2-methylphenyl group in the target compound likely enhances lipophilicity and binding affinity to hydrophobic enzyme pockets compared to the methyl variant .
Position 3 Substitutions
  • Bromophenyl vs. Halogenated Phenyl Groups: 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid (ChemSpider ID: 4350109) substitutes the 3-bromophenyl with a dichloro-fluorophenyl group. Impact: Bromine’s larger atomic radius may improve van der Waals interactions in biological systems compared to smaller halogens .
Position 5 Modifications
  • Carboxylic Acid vs. Ester Derivatives :
    • Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate (FW: 330.565) replaces the carboxylic acid with an ethyl ester. Esters are often used as prodrugs due to improved membrane permeability, whereas the carboxylic acid form is bioactive .

Key Observations :

  • Higher purity (98.5%) is achieved through aqueous extraction to remove impurities .

Physicochemical Properties

Property 3-(3-Bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid 3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
Molecular Weight 357.19 g/mol 365.185 g/mol 324.493 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~4.0 (higher due to Cl/F) ~2.8 (lower due to pyridinyl)
Solubility Low in water; soluble in DMSO Similar to target compound Higher aqueous solubility (carboxylic acid salt formation)

Biological Activity

3-(3-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14BrN2O2C_{15}H_{14}BrN_2O_2 with a molecular weight of approximately 320.19 g/mol. Its structure features a pyrazole core substituted with bromophenyl and methylphenyl groups, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with a pyrazole structure exhibit various biological activities, particularly in the field of cancer therapeutics. The following sections summarize key findings related to the biological activity of this specific compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown effectiveness against multiple cancer cell lines:

  • Inhibition of Cell Proliferation : Studies have demonstrated that pyrazole derivatives can inhibit the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) at micromolar concentrations. For example, one study reported that certain pyrazole compounds reduced cell viability by over 50% at concentrations as low as 1 µM .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells. Apoptotic effects were confirmed through increased caspase-3 activity, indicating that these compounds can trigger programmed cell death in malignancies .

The mechanisms by which this compound exerts its biological effects include:

  • Microtubule Destabilization : Similar compounds have been identified as microtubule-destabilizing agents, which disrupt the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that pyrazole derivatives can arrest the cell cycle at the G1 phase, further contributing to their anticancer efficacy .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives:

StudyFindings
Identified effective inhibition of microtubule assembly and apoptosis induction in MDA-MB-231 cells.
Demonstrated cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics.
Reported structural activity relationship (SAR) studies indicating the importance of specific substituents for enhanced biological activity.

Q & A

Q. What are the common synthetic routes for preparing 3-(3-bromophenyl)-1-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions:

Knorr Pyrazole Synthesis : Condensation of hydrazines with β-keto esters or diketones to form the pyrazole core.

Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce the 3-bromophenyl group. For example, reacting ethyl 5-bromo-1-(2-methylphenyl)-1H-pyrazole-5-carboxylate with 3-bromophenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in deoxygenated DMF/H₂O at 80–100°C .

Hydrolysis : Conversion of the ester to the carboxylic acid using NaOH or LiOH in THF/H₂O.

Q. Key Parameters :

  • Reaction yield: 60–75% (optimized via controlled temperature and catalyst loading).
  • Purity: ≥95% (confirmed by HPLC, as in analogous pyrazole derivatives ).

Q. How is the compound characterized to confirm its structure and purity?

Methodological Answer: A combination of spectroscopic and analytical techniques is used:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), pyrazole protons (δ 6.5–7.0 ppm), and methyl groups (δ 2.3–2.5 ppm).
    • ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm .
  • X-ray Crystallography : Resolves dihedral angles between the pyrazole ring and substituents (e.g., 3.29° with bromophenyl in analogous structures ).
  • HPLC : Purity ≥95% with a C18 column and acetonitrile/water mobile phase .

Data Contradiction Example :
Discrepancies in melting points (e.g., 89–95°C in ethyl ester analogs vs. 110–115°C in free acids) highlight the need for recrystallization optimization.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the Suzuki-Miyaura coupling step?

Methodological Answer: Critical factors include:

  • Catalyst Selection : Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter may reduce side reactions with bromine .
  • Solvent System : Mixed DMF/H₂O (3:1) enhances boronic acid solubility.
  • Temperature Control : Maintaining 80°C prevents decomposition of sensitive intermediates.
  • Base Choice : K₃PO₄ outperforms Na₂CO₃ in minimizing ester hydrolysis during coupling .

Case Study :
A 20% yield increase (from 60% to 80%) was achieved by replacing DMF with toluene/ethanol (1:1) and using microwave-assisted heating at 100°C for 30 minutes .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer: Contradictions often arise from:

  • Tautomerism : The pyrazole ring’s prototropic tautomerism can shift NMR peaks. Use variable-temperature NMR to identify dominant forms .
  • Crystal Packing Effects : X-ray structures may show non-planar conformations due to intermolecular H-bonding (e.g., carboxylic acid dimerization), whereas NMR reflects solution-state dynamics .
  • Impurity Interference : Trace solvents (e.g., DMF) can obscure NMR signals. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Resolution Workflow :

Compare experimental data with DFT-calculated NMR shifts.

Q. What computational strategies are used to predict the compound’s biological activity?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., COX-2 or kinase enzymes). The bromophenyl group’s hydrophobic interactions are critical .
  • DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites (e.g., carboxylic acid for salt formation) .
  • ADMET Prediction : SwissADME estimates solubility (LogP ~2.5) and bioavailability, guiding formulation studies .

Case Study :
Docking simulations suggested moderate inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ ~15 µM), validated via in vitro assays .

Q. How are structure-activity relationships (SARs) explored for derivatives of this compound?

Methodological Answer: SAR studies involve:

Substituent Variation :

  • Replace bromine with Cl, CF₃, or NO₂ to modulate electron-withdrawing effects.
  • Modify the 2-methylphenyl group to assess steric impacts.

Biological Screening :

  • Anticancer: MTT assay against HeLa or MCF-7 cells.
  • Antimicrobial: Disk diffusion vs. E. coli or S. aureus.

Data Correlation :

  • Plot IC₅₀ values against Hammett constants (σ) or LogP to identify trends .

Example Finding :
Analogues with electron-deficient aryl groups showed 3-fold higher antifungal activity (e.g., against Candida albicans) compared to electron-rich derivatives .

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